N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a methoxybenzyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorophenylamine with acetic anhydride to form N-(4-chlorophenyl)acetamide . This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to introduce the methoxybenzyl group . The final step involves the cyclization of the intermediate with thiourea to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog lacking the methoxybenzyl and imidazolidinone groups.
4-methoxybenzyl chloride: A precursor used in the synthesis of the target compound.
Thiourea derivatives: Compounds with similar imidazolidinone rings but different substituents.
Uniqueness
N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-19(26)17(11-18(25)22-15-7-5-14(21)6-8-15)24(20(23)28)12-13-3-9-16(27-2)10-4-13/h3-10,17H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILYEJAIBAQACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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